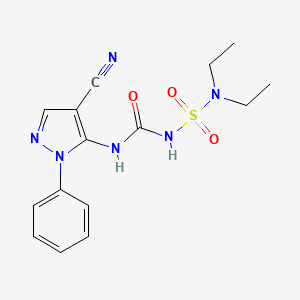![molecular formula C13H14N2O B2775331 2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole CAS No. 477856-53-4](/img/structure/B2775331.png)
2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Optoelectronic Properties
2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives demonstrate significant properties in optoelectronics. Research on these derivatives, including ones with terminal ethynyl and butadiynyl substituents, reveals their potential in molecular wires and optoelectronic applications. These compounds exhibit stable redox and structural properties, useful for developing new materials in electronics and photonics (Wang, Pålsson, Batsanov, & Bryce, 2006).
Photochemical Behavior
1,2,4-oxadiazole derivatives, related to the 1,3,4-oxadiazole family, show unique photochemical behavior. They undergo ring photoisomerization upon irradiation, highlighting their potential in photochemical applications and as photoactive materials (Buscemi, Cicero, Vivona, & Caronna, 1988).
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives exhibit antimicrobial properties against pathogenic bacteria and fungi. Additionally, they show significant anti-proliferative activities against various cancer cell lines, making them important in medicinal chemistry and drug design (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Liquid Crystalline Properties
Certain 1,3,4-oxadiazole-based compounds, like those containing bent-shaped molecular structures, have been studied for their liquid crystalline properties. These studies contribute to advancements in materials science, particularly in the field of liquid crystal display technology (Zhu, Yao, Han, Pang, & Meng, 2009).
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition properties, particularly for mild steel in acidic environments. These findings are significant for industrial applications, where corrosion resistance is crucial (Ammal, Prajila, & Joseph, 2018).
Polymer Science
Poly(1,3,4-oxadiazole-imide)s containing 1,3,4-oxadiazole units are notable for their solubility and thermal stability. These polymers have potential applications in coatings and materials science due to their robust properties (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).
Biological Assessments
Biological assessment of 1,3,4-oxadiazole compounds, especially in relation to their interaction with serum albumin and enzyme inhibition potential, is critical in drug discovery and pharmacology (Virk, Iqbal, Aziz-ur-Rehman, Abbasi, Siddiqui, Rasool, Mehr-un-Nisa, Abid, Khalid, Zafar, & Javaid, 2023).
Anticancer Activity
N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues are explored for their anticancer activities. Such studies provide insights into potential therapeutic applications against various cancer types (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014).
Chemotherapeutic Properties
Heterocyclic compounds containing nitrogen and sulfur, like oxadiazole derivatives, exhibit a range of biological activities. These properties make them candidates for developing new chemotherapeutic agents (Aydogan, Turgut, Yolacan, & Ocal, 2002).
Diabetes Treatment
1,3,4-oxadiazole derivatives have been studied for their α-glucosidase inhibitory potential, suggesting their use in treating diabetes mellitus (Iftikhar, Shahnawaz, Saleem, Riaz, Aziz‐ur‐Rehman, Ahmed, Rahman, Ashraf, Sharif, Khan, & Htar, 2019).
OLED Technology
1,3,4-oxadiazole-based compounds are utilized in organic light-emitting diodes (OLEDs) for their light-emitting properties. Their application in OLEDs contributes to advancements in display and lighting technology (Cooper, Zhang, Zhang, Ashokan, Fuentes-Hernandez, Salman, Kippelen, Barlow, & Marder, 2022).
Propiedades
IUPAC Name |
2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-4-5-10(2)12(8-9)6-7-13-15-14-11(3)16-13/h4-8H,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCZSMIOTPBZPY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC2=NN=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C2=NN=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2775248.png)

![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775251.png)

![2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2775254.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2775257.png)

![(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2775259.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2775264.png)
![3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride](/img/structure/B2775266.png)
![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine](/img/structure/B2775267.png)
![3-Thiophen-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2775268.png)
![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2775271.png)